molecular formula C18H21N9O2 B2856178 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide CAS No. 1797696-49-1

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

Cat. No.: B2856178
CAS No.: 1797696-49-1
M. Wt: 395.427
InChI Key: QRZCKXSPYWCNND-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. This heterocyclic system is linked to a piperidine-3-carboxamide group, which is further connected via an ethyl spacer to a 6-oxopyridazin-1(6H)-yl unit.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9O2/c28-17-4-1-7-21-26(17)10-8-20-18(29)14-3-2-9-25(11-14)15-5-6-16(24-23-15)27-13-19-12-22-27/h1,4-7,12-14H,2-3,8-11H2,(H,20,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCKXSPYWCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyridazine 6-(1H-1,2,4-triazol-1-yl), N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide Not reported Dual pyridazine rings, triazole for H-bonding, carboxamide for solubility
1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide () Pyridazine 6-chloro, N-(1-methylpyrrol-2-ylmethyl) 349.83 Chloro substituent (electron-withdrawing), pyrrole methyl for lipophilicity
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () Pyridine 6-(4-cyclopropyltriazol-1-yl), ethyl ester 273.29 Pyridine core, ester group (metabolic liability)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () Pyridazine 6-pyrazolyl, N-phenyl 237.27 Pyrazole for π-stacking, phenyl for hydrophobicity

Functional Implications

The 6-oxopyridazin-1(6H)-yl moiety introduces an additional hydrogen-bond acceptor, contrasting with simpler alkyl or aryl groups in analogs like ’s N-phenyl derivative .

Pharmacokinetic Considerations :

  • The piperidine-3-carboxamide group in the target compound likely improves aqueous solubility compared to ’s ethyl ester, which is prone to hydrolysis .
  • The ethyl spacer between the piperidine and oxopyridazine units may confer conformational flexibility, aiding in receptor compatibility.

Biological Activity :

  • Pyridazine-triazole hybrids (e.g., ) are reported as intermediates in synthesizing bioactive molecules, suggesting the target compound could serve a similar role .
  • Pyrazole-substituted pyridazines () exhibit antimicrobial and anticancer properties, implying that the target’s triazole variant might share overlapping biological pathways .

Q & A

Q. Table 1: Example Synthetic Steps

StepReaction TypeKey ConditionsYield (%)Reference
1Triazole couplingCuI catalyst, 80°C65–70
2Piperidine-amide formationDCM, RT, 12h75–80

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) to verify piperidine ring conformation, pyridazine substitution patterns, and triazole integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays)?

Answer:
Contradictions may arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Re-synthesize batches and validate via HPLC-MS .
  • Assay Conditions : Optimize cell culture media (e.g., serum-free for solubility-limited compounds) and control pH/temperature .
  • Target Selectivity : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to specific enzymes/receptors .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Systematic Substituent Variation : Modify triazole/pyridazine substituents (e.g., tert-butyl for lipophilicity) and assess impact on IC50_{50} .
  • 3D Conformational Analysis : Use X-ray crystallography or molecular docking to correlate piperidine ring geometry with target binding (e.g., kinase active sites) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with catalytic lysine residues) .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC50_{50} (nM)TargetReference
A-CH3_3120Kinase X
B-CF3_345Kinase X

Basic: How can solubility limitations be addressed for in vivo pharmacokinetic studies?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the piperidine or pyridazine moieties .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • LogP Optimization : Aim for LogP 2–3 via computational modeling (e.g., Schrödinger QikProp) to balance membrane permeability and solubility .

Advanced: What considerations are critical for designing in vivo efficacy studies targeting cancer or antimicrobial activity?

Answer:

  • Dosing Regimen : Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents .
  • Pharmacokinetics (PK) : Monitor plasma half-life (>4h for sustained efficacy) and tissue distribution (e.g., tumor-to-plasma ratio) .
  • Biomarker Validation : Use ELISA or Western blot to confirm target modulation (e.g., phosphorylation inhibition) .

Advanced: How can degradation pathways be characterized to ensure compound stability?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide) and quantify stability using Arrhenius kinetics .

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